2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
The compound “2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups, including a bromine atom, a fluorine atom, a sulfonyl group, a benzamide group, and a tetrahydroquinoline group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (tetrahydroquinoline). The presence of bromine and fluorine atoms could also introduce interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine and fluorine atoms, as well as the sulfonyl, benzamide, and tetrahydroquinoline groups. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of bromine and fluorine atoms could affect the compound’s polarity and reactivity .Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Related Compounds : Compounds structurally related to 2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been synthesized, incorporating functional groups that show potential for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds were confirmed by spectral data and have been screened for various biological activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Rhodium-Catalyzed Synthesis : Research involving the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, which are structurally related to the compound , used rhodium-catalyzed methods. This synthesis creates a bromonium ylide, suggesting potential for further chemical modification and applications (He et al., 2016).
Anticancer Properties
- Cytotoxic Activity in Cancer Research : Certain phenylaminosulfanyl-1,4‐naphthoquinone derivatives, structurally related to the query compound, displayed potent cytotoxic activity against human cancer cell lines. They induced apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Antiviral Applications
- Antiviral Activity Screening : Novel quinazolin-4(3H)-ones, structurally related to the compound, were synthesized and showed promising antiviral properties against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona viruses (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Antimicrobial Properties
- Evaluation as Antimicrobial Agents : Fluorine-containing compounds, closely related to the query compound, were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. Certain derivatives showed remarkable antimicrobial potency, suggesting potential use in combating microbial infections (Desai, Vaghani, & Shihora, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O3S/c23-20-6-2-1-5-19(20)22(27)25-17-10-7-15-4-3-13-26(21(15)14-17)30(28,29)18-11-8-16(24)9-12-18/h1-2,5-12,14H,3-4,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSBYXDSFECPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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